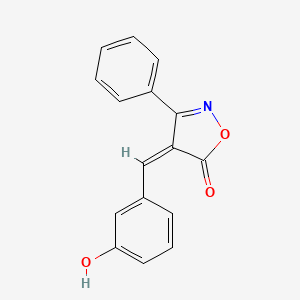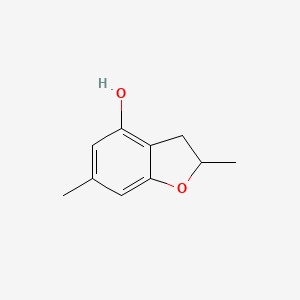
(S)-5-Benzyl-3-methyloxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Benzyl-3-methyloxazolidin-4-one is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is a crucial aspect of producing enantiomerically pure compounds. The presence of the benzyl and methyl groups in its structure contributes to its unique reactivity and selectivity in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Benzyl-3-methyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-phenylalaninol with methyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can enhance the efficiency of the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(S)-5-Benzyl-3-methyloxazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxazolidinones.
科学的研究の応用
(S)-5-Benzyl-3-methyloxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives have potential therapeutic applications, particularly in the development of antibiotics and anticancer agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-5-Benzyl-3-methyloxazolidin-4-one involves its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure products. The oxazolidinone ring provides a rigid framework that enhances the selectivity of reactions by controlling the spatial arrangement of reactants. This selectivity is crucial in the synthesis of complex molecules with specific stereochemistry.
類似化合物との比較
Similar Compounds
®-5-Benzyl-3-methyloxazolidin-4-one: The enantiomer of (S)-5-Benzyl-3-methyloxazolidin-4-one, which has similar reactivity but different stereochemical properties.
(S)-4-Benzyl-2-oxazolidinone: Another oxazolidinone derivative with a different substitution pattern.
(S)-5-Phenyl-3-methyloxazolidin-4-one: A compound with a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral auxiliary makes it valuable in asymmetric synthesis, distinguishing it from other similar compounds.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
(5S)-5-benzyl-3-methyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H13NO2/c1-12-8-14-10(11(12)13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 |
InChIキー |
NBKCHHUOFKELGN-JTQLQIEISA-N |
異性体SMILES |
CN1CO[C@H](C1=O)CC2=CC=CC=C2 |
正規SMILES |
CN1COC(C1=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


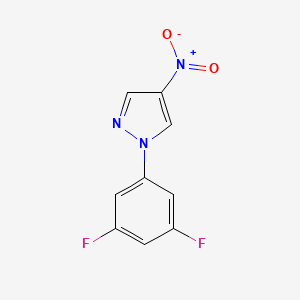
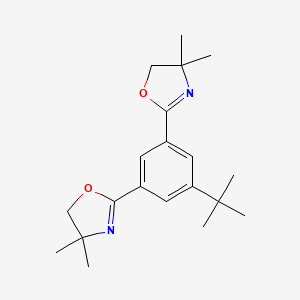
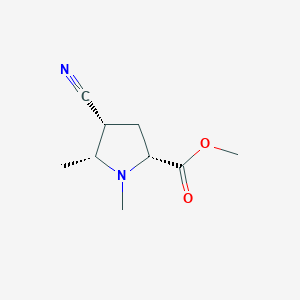
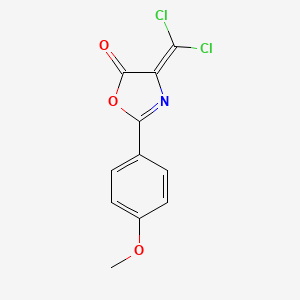

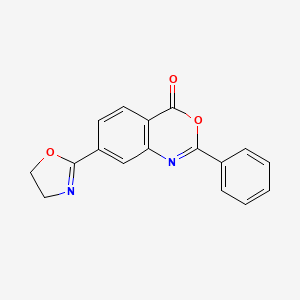
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15207591.png)

![3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15207599.png)

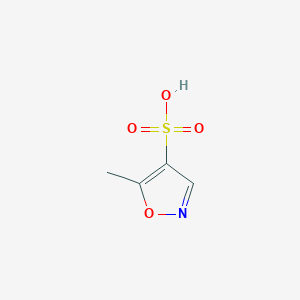
![2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B15207613.png)
